Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide
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Overview
Description
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is a chemical compound with the molecular formula C18H16N2O10S2 It is known for its unique structure, which includes two nitrophenyl groups and a persulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide typically involves the reaction of 4-nitrophenol with ethylene carbonate to form 2-(4-nitrophenoxy)ethyl carbonate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide undergoes several types of chemical reactions, including:
Oxidation: The persulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The nitrophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide exerts its effects is primarily through its reactive functional groups. The nitrophenyl groups can interact with various biological targets, while the persulfide linkage can undergo redox reactions, influencing cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) disulfide
- Bis(2-nitrophenyl) disulfide
- Bis(4-nitrophenyl) carbonate
Uniqueness
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is unique due to its combination of nitrophenyl groups and a persulfide linkage, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific research applications.
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)carbonyloxyethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O10S2/c21-17(29-15-5-1-13(2-6-15)19(23)24)27-9-11-31-32-12-10-28-18(22)30-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSWJNRRLOVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435972-52-3 |
Source
|
Record name | 2-[(2-{[(4-nitrophenoxy)carbonyl]oxy}ethyl)disulfanyl]ethyl 4-nitrophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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